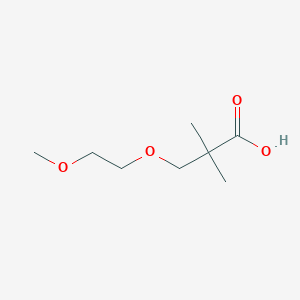
3-(2-Methoxyethoxy)-2,2-dimethyl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethoxy)-2,2-dimethyl-propionic acid is an organic compound with a unique structure that includes a methoxyethoxy group attached to a dimethylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-2,2-dimethyl-propionic acid typically involves the reaction of 2-(2-methoxyethoxy)ethanol with a suitable precursor under controlled conditions. One common method involves the esterification of 2-(2-methoxyethoxy)ethanol with a carboxylic acid derivative, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of catalysts such as sulfuric acid or phosphonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)-2,2-dimethyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(2-Methoxyethoxy)-2,2-dimethyl-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)-2,2-dimethyl-propionic acid involves its interaction with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A related compound with similar functional groups but different structural properties.
(2-Methoxyethoxy)acetic acid: Another compound with a methoxyethoxy group, used as a biomarker for exposure to certain chemicals.
Uniqueness
3-(2-Methoxyethoxy)-2,2-dimethyl-propionic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H16O4 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C8H16O4/c1-8(2,7(9)10)6-12-5-4-11-3/h4-6H2,1-3H3,(H,9,10) |
InChI Key |
KMSZTNIWLJJBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCCOC)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(4-Nitro-phenyl)-piperazin-1-yl]-propionic acid methyl ester](/img/structure/B8573747.png)
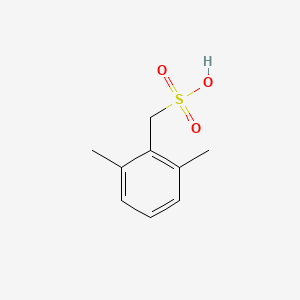
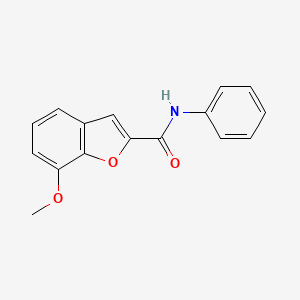
![N-(3-{3-[(Piperidin-1-yl)methyl]phenoxy}propyl)hydrazinecarboxamide](/img/structure/B8573758.png)
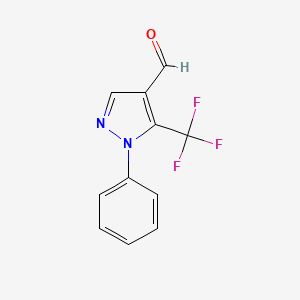
![Ethyl 4-[(2-methoxypyridin-4-yl)methyl]quinoline-2-carboxylate](/img/structure/B8573790.png)

![(S)(-)-2-{4-[1-aminoethyl]phenyl}-2-methylpropanenitrile](/img/structure/B8573809.png)

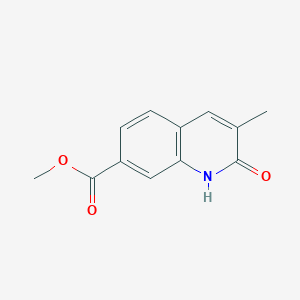


![Spiro[3.3]heptane-2-carboxamide](/img/structure/B8573833.png)

